molecular formula C18H23N3O2S2 B2378385 2-Cyclopropyl-5-(1-((3,4-dimethylphenyl)sulfonyl)piperidin-4-yl)-1,3,4-thiadiazole CAS No. 1105209-07-1

2-Cyclopropyl-5-(1-((3,4-dimethylphenyl)sulfonyl)piperidin-4-yl)-1,3,4-thiadiazole

Cat. No. B2378385
CAS RN: 1105209-07-1
M. Wt: 377.52
InChI Key: QCNRMVJGHOVMNE-UHFFFAOYSA-N
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Description

2-Cyclopropyl-5-(1-((3,4-dimethylphenyl)sulfonyl)piperidin-4-yl)-1,3,4-thiadiazole is a useful research compound. Its molecular formula is C18H23N3O2S2 and its molecular weight is 377.52. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activity

  • Thiadiazole derivatives, including compounds similar to 2-Cyclopropyl-5-(1-((3,4-dimethylphenyl)sulfonyl)piperidin-4-yl)-1,3,4-thiadiazole, have been synthesized and studied for various biological activities. For instance, research has shown that thiadiazole sulfonamides exhibit anti-tobacco mosaic virus activity, highlighting their potential in antiviral applications (Chen et al., 2010).

Antimicrobial and Anti-Inflammatory Properties

  • Several bis-heterocyclic derivatives of thiadiazole have been synthesized and evaluated for their antimicrobial, anti-inflammatory, analgesic, and ulcerogenic properties. Among these, certain compounds have shown significant potency in antimicrobial activities against various microbes (Kumar & Panwar, 2015).

Anticancer Activities

  • Research into thiadiazole derivatives, structurally similar to the given compound, has revealed potential anti-breast cancer activities. Specific compounds in this category have shown better activity than certain reference drugs in in-vitro studies against human breast cancer cell lines (Al-Said et al., 2011).

Chemical Synthesis and Characterization

  • The process of synthesizing compounds with a thiadiazole structure, like the one , involves multi-step chemical reactions. These steps include esterification, hydrazination, salt formation, and cyclization. The resultant compounds are characterized using techniques such as NMR, IR, and X-ray diffraction (Naveen et al., 2015).

Potential for New Therapeutic Agents

  • The exploration of thiadiazole derivatives in medicinal chemistry has led to the development of novel compounds with promising therapeutic applications. These include potential use in treating various diseases due to their diverse biological activities, such as antimicrobial and anti-inflammatory effects (Gadad et al., 2000).

properties

IUPAC Name

2-cyclopropyl-5-[1-(3,4-dimethylphenyl)sulfonylpiperidin-4-yl]-1,3,4-thiadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O2S2/c1-12-3-6-16(11-13(12)2)25(22,23)21-9-7-15(8-10-21)18-20-19-17(24-18)14-4-5-14/h3,6,11,14-15H,4-5,7-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCNRMVJGHOVMNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)N2CCC(CC2)C3=NN=C(S3)C4CC4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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